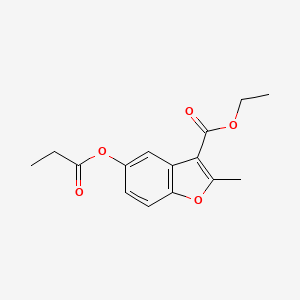

Ethyl 2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate

Descripción

Ethyl 2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Propiedades

IUPAC Name |

ethyl 2-methyl-5-propanoyloxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-4-13(16)20-10-6-7-12-11(8-10)14(9(3)19-12)15(17)18-5-2/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLBCYYYSZLZNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate typically involves the esterification of 2-methyl-5-hydroxy-1-benzofuran-3-carboxylic acid with propanoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The esterification process can be catalyzed by acids such as sulfuric acid or by using acid anhydrides.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and reactors ensures consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Ethyl 2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of Ethyl 2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzofuran ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-methyl-5-hydroxy-1-benzofuran-3-carboxylate

- Methyl 2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate

- Ethyl 2-methyl-5-(acetoxy)-1-benzofuran-3-carboxylate

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Actividad Biológica

Ethyl 2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate is a compound of significant interest in biological research due to its potential therapeutic properties. This article explores its biological activities, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a benzofuran core structure, which is known for its diverse biological activities. The presence of the propanoyloxy group enhances its solubility and reactivity, making it a valuable candidate for pharmaceutical applications.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent.

- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation, which could be beneficial in treating inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration in cancer therapy.

The mechanism of action for this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The compound may modulate signaling pathways related to inflammation and cell proliferation, contributing to its observed biological effects .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

Comparison with Similar Compounds

This compound can be compared with other benzofuran derivatives to highlight its unique properties:

Q & A

Q. Key analytical techniques :

- Thin-layer chromatography (TLC) : Monitors reaction progress and intermediate purity .

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (¹H NMR for proton environments, ¹³C NMR for carbon skeleton) .

- High-performance liquid chromatography (HPLC) : Validates final compound purity (>95% typically required for research use) .

Advanced: How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions during acylation .

- Temperature control : Low temperatures (0–5°C) during acylation reduce undesired hydrolysis .

- Catalyst screening : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency in benzofuran core formation .

- Reaction time monitoring : Use in-situ FT-IR or TLC to terminate reactions at peak yield .

Q. Example optimization table :

| Step | Parameter | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Acylation | Solvent | Anhydrous DMF | +15% |

| Esterification | Catalyst | H₂SO₄ (0.5 eq.) | +20% |

| Cyclization | Temperature | 80°C | +10% |

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., ester carbonyl at ~165–170 ppm in ¹³C NMR, methyl groups at 1.2–2.5 ppm in ¹H NMR) .

- Infrared (IR) spectroscopy : Identifies functional groups (C=O stretch at ~1720 cm⁻¹ for esters, C-O-C at ~1250 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How do researchers resolve contradictions in biological activity data for benzofuran derivatives like this compound?

Answer:

Contradictions often arise from structural variations or assay conditions. Mitigation strategies:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing propanoyloxy with acetyloxy) to isolate activity drivers .

- Dose-response profiling : Test compound across a wide concentration range (nM–µM) to identify true efficacy vs. assay artifacts .

- Target validation : Use knock-out models or siRNA to confirm target specificity .

Example : A 2025 study found conflicting cytotoxicity data for a brominated analog; SAR revealed the bromine position (5 vs. 6) drastically altered binding to tubulin .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:

Challenges :

Q. Solutions :

- Cryocrystallography : Collect data at 100 K to improve resolution .

- SHELXL refinement : Use anisotropic displacement parameters and restraints for disordered regions .

- Twinned data handling : Apply TWINABS for scaling and HKLF5 in SHELXL .

Software : WinGX/ORTEP for visualization and validation .

Advanced: How can QSAR models be applied to predict the biological activity of this compound derivatives?

Answer:

Methodology :

Descriptor calculation : Compute physicochemical properties (logP, polar surface area) using software like MOE .

Training set : Curate data from analogs (e.g., IC₅₀ values against cancer cell lines) .

Model validation : Use leave-one-out cross-validation (R² > 0.7 acceptable) .

Q. Example QSAR findings :

- Electron-withdrawing groups at the 5-position correlate with enhanced antiproliferative activity (ρ = -0.82) .

- Ethyl ester substitution improves membrane permeability vs. methyl analogs .

Basic: What in vitro assays are recommended for preliminary evaluation of the compound’s bioactivity?

Answer:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on HeLa or MCF-7 cells .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .

Note : Include cytotoxicity controls (e.g., HEK293 cells) to assess selectivity .

Advanced: How can computational docking elucidate the mechanism of this compound?

Answer:

- Target identification : Screen against databases (PDB, ChEMBL) for potential targets .

- Docking software : AutoDock Vina or Schrödinger Glide .

- Key interactions : Propanoyloxy group forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR) .

Validation : Compare docking poses with crystallographic data of similar inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.